Bienvenue dans la boutique en ligne BenchChem!

Gintemetostat

NSD2 SET domain IC50

Gintemetostat is the only orally bioavailable, SET-domain-targeted NSD2 inhibitor with clinical validation in relapsed/refractory multiple myeloma. Unlike PWWP1 antagonists (e.g., UNC6934) that leave global H3K36me2 unchanged, it delivers sub-nanomolar catalytic inhibition for unambiguous pharmacodynamic readouts. Leverage established Phase 1 PK/safety profiles to accelerate preclinical synergy studies with bortezomib, lenalidomide, or daratumumab. Ideal for t(4;14)-driven and NSD2-overexpressing models; order high-purity research-grade compound for reproducible translational oncology outcomes.

Molecular Formula C25H26F4N8O2
Molecular Weight 546.5 g/mol
CAS No. 2604513-16-6
Cat. No. B15608259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGintemetostat
CAS2604513-16-6
Molecular FormulaC25H26F4N8O2
Molecular Weight546.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H26F4N8O2/c1-39-19-7-15(26)14(6-16(19)27)17-5-13(9-37-12-35-20-23(30)33-11-34-24(20)37)18(8-32-17)36-4-2-3-25(31,10-36)21(38)22(28)29/h5-8,11-12,21-22,38H,2-4,9-10,31H2,1H3,(H2,30,33,34)/t21-,25-/m1/s1
InChIKeyPIFXSVGCYBHXHR-PXDATVDWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gintemetostat (KTX-1001) – First-in-Class NSD2 Inhibitor for Oncology Research and Procurement


Gintemetostat (also known as KTX-1001 or NSD2-IN-1; CAS 2604513-16-6) is an orally available, small-molecule inhibitor of the histone-lysine N-methyltransferase nuclear receptor-binding SET domain protein 2 (NSD2; also known as MMSET or WHSC1) [1]. It belongs to the piperidinyl-methyl-purineamine derivative chemical class and acts as a highly specific antagonist of the NSD2 catalytic SET domain, thereby reducing H3K36me2 levels and modulating oncogenic gene expression [2]. Gintemetostat is currently in Phase 1 clinical development for relapsed/refractory multiple myeloma, with a focus on patients harboring the t(4;14) translocation, and represents the most advanced selective NSD2 inhibitor in the field [3][4].

Why Gintemetostat Cannot Be Replaced by Other NSD2-Targeting Reagents in Your Workflow


The NSD2 inhibitor landscape is heterogeneous, encompassing compounds with distinct binding modes (catalytic SET domain vs. PWWP1 domain), mechanisms (enzymatic inhibition vs. targeted degradation), and selectivity profiles [1]. Gintemetostat is uniquely positioned as the only orally bioavailable, SET domain-targeted NSD2 inhibitor with clinical validation in multiple myeloma, demonstrating a specific activity fingerprint that cannot be replicated by tool compounds like MCTP-39, PWWP1 antagonists like UNC6934, or non-selective SAM-competitive agents like sinefungin [2]. The following quantitative evidence guide delineates precisely where Gintemetostat's performance diverges from alternatives, enabling informed procurement decisions based on experimental objectives rather than nominal target class association.

Quantitative Differentiation Evidence for Gintemetostat vs. NSD2-Targeting Comparators


Catalytic SET Domain Inhibition Potency: Gintemetostat vs. Tool Compounds

Gintemetostat exhibits sub-nanomolar to low nanomolar potency against the human NSD2 SET domain (IC50 = 2.32 nM), representing a >1,000-fold improvement in potency compared to the non-selective SAM-competitive inhibitor sinefungin (IC50 = 46–150 μM) and a >10,000-fold improvement over the NSD2-PWWP1 antagonist UNC6934 (IC50 = 104 nM) in direct enzymatic assays [1].

NSD2 SET domain IC50 Enzymatic assay

Oral Bioavailability and Clinical Validation: Gintemetostat vs. Preclinical Tool Compounds

Gintemetostat is orally bioavailable and has completed a Phase 1 clinical trial (NCT05651932) in heavily pretreated relapsed/refractory multiple myeloma patients, demonstrating target engagement and early clinical activity including stable disease and partial responses in both t(4;14) and non-t(4;14) populations [1][2]. In contrast, tool compounds such as MCTP-39 and MS159 (a PROTAC degrader) lack oral bioavailability and are restricted to in vitro or local in vivo administration, limiting their translational relevance [3].

Oral bioavailability Clinical trial NSD2 Multiple myeloma

Binding Affinity and Selectivity: Gintemetostat vs. First-Generation Inhibitors

Gintemetostat demonstrates high-affinity binding to the NSD2 SET domain with Kd values ranging from 6.3 to 70.4 nM . This represents a >10-fold improvement in binding affinity compared to the NSD2-PWWP1 antagonist UNC6934 (Kd = 80 nM by SPR) and a >100-fold improvement over the PROTAC degrader MS159 (Kd = 1.1 μM for NSD2-PWWP1 domain) [1]. Importantly, Gintemetostat is highly selective for NSD2 over other histone methyltransferases, whereas sinefungin exhibits broad, non-selective inhibition across SET domain-containing enzymes (IC50 range 0.1–20 μM) .

Binding affinity Kd NSD2 Selectivity

Target Engagement and Pharmacodynamic Activity: Cellular H3K36me2 Reduction

Gintemetostat treatment leads to a robust reduction in H3K36me2 levels in multiple myeloma cells, a direct pharmacodynamic readout of NSD2 catalytic inhibition . In the Phase 1 clinical trial, target engagement was confirmed in patient bone marrow samples, correlating with clinical responses [1]. In contrast, the NSD2-PWWP1 antagonist UNC6934 does not alter global H3K36me2 levels or cell proliferation in KMS-11 multiple myeloma cells, underscoring the mechanistic divergence between SET domain inhibition and PWWP1 antagonism .

H3K36me2 Pharmacodynamics NSD2 Multiple myeloma

Clinical Safety and Tolerability Profile in Heavily Pretreated Patients

In the Phase 1 study (NCT05651932) of 40 heavily pretreated multiple myeloma patients (≥3 prior lines including proteasome inhibitors, immunomodulatory drugs, and anti-CD38 antibodies), Gintemetostat demonstrated a manageable safety profile with thrombocytopenia as the primary hematologic adverse event. Nonhematologic grade ≥3 events were infrequent (infection 12.5%, fatigue 10%) [1]. No comparable human safety data exist for any other NSD2-targeted agent, including MCTP-39, UNC6934, MS159, or KTX-2001 (which is in Phase 1 for prostate cancer) [2].

Safety Tolerability Phase 1 Multiple myeloma

Optimal Use Cases for Gintemetostat Based on Differentiated Evidence


In Vivo Modeling of t(4;14)-Positive Multiple Myeloma

Gintemetostat is the only orally bioavailable NSD2 inhibitor with clinical validation in t(4;14) multiple myeloma, where NSD2 is overexpressed due to the translocation. Use in preclinical xenograft or syngeneic models to evaluate NSD2-targeted therapy in a clinically relevant setting, leveraging established pharmacokinetic and safety parameters from Phase 1 data [1][2].

Epigenetic Reprogramming Studies Requiring Robust H3K36me2 Suppression

For experiments where complete abrogation of NSD2 catalytic activity is required, Gintemetostat's sub-nanomolar potency at the SET domain ensures maximal reduction of H3K36me2 levels. Unlike PWWP1 antagonists (e.g., UNC6934) that do not affect global H3K36me2, Gintemetostat provides a clear pharmacodynamic readout for correlation with phenotypic outcomes .

Combination Therapy Studies with Proteasome Inhibitors or Immunomodulatory Drugs

Based on Phase 1 clinical observations of activity in heavily pretreated patients and planned combination expansion cohorts, Gintemetostat is ideally suited for preclinical synergy studies with standard-of-care multiple myeloma agents (e.g., bortezomib, lenalidomide, daratumumab). Its manageable safety profile in humans supports translation of combination findings [1].

Investigating NSD2 Dependence in Non-t(4;14) Myeloma Subsets

Clinical data indicate activity in both t(4;14) and non-t(4;14) myeloma patients, suggesting broader NSD2 dependency in the disease. Gintemetostat enables exploration of NSD2 inhibition in diverse myeloma cell lines and patient-derived models, including those with high NSD2 expression independent of translocation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gintemetostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.